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Compound of Interest

Compound Name:
7-Methyl-1-benzofuran-2-

carboxylic acid

Cat. No.: B169774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methyl-1-
benzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of directly published experimental spectra for this specific

derivative, this document presents a comprehensive analysis based on data from its parent

compound, benzofuran-2-carboxylic acid, and established principles of spectroscopic

interpretation. The predicted data herein serves as a robust reference for the identification and

characterization of 7-Methyl-1-benzofuran-2-carboxylic acid.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 7-Methyl-1-benzofuran-2-carboxylic acid. These

predictions are derived from the known data of benzofuran-2-carboxylic acid and the expected

spectroscopic effects of a methyl substituent on the benzofuran ring system.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~13.5 br s 1H COOH

~7.7 d 1H H-4

~7.5 s 1H H-3

~7.3 t 1H H-5

~7.1 d 1H H-6

~2.5 s 3H CH₃

Note: The chemical shifts for the aromatic protons are predicted based on the data for

benzofuran-2-carboxylic acid, with expected slight upfield or downfield shifts due to the

electronic effects of the C-7 methyl group. The broad singlet for the carboxylic acid proton is

characteristic and its chemical shift can be solvent-dependent.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~162 C=O

~155 C-7a

~148 C-2

~130 C-3a

~128 C-5

~125 C-4

~123 C-7

~115 C-6

~112 C-3

~15 CH₃
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Note: The chemical shifts are predicted based on the spectrum of benzofuran-2-carboxylic

acid. The C-7 signal is expected to be shifted downfield due to the alpha-effect of the methyl

group, and other carbons may experience minor shifts.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~3050 Medium Aromatic C-H stretch

~2920, ~2850 Medium-Weak Methyl C-H stretch

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium Aromatic C=C stretch

~1450 Medium Methyl C-H bend

~1300 Medium C-O stretch

~900-650 Strong
Aromatic C-H out-of-plane

bend

Note: The IR spectrum is expected to be dominated by the characteristic broad O-H and strong

C=O stretching of the carboxylic acid group. The presence of the methyl group will introduce

additional C-H stretching and bending vibrations.

Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

176 High [M]⁺ (Molecular Ion)

159 Medium [M - OH]⁺

131 High [M - COOH]⁺

116 Medium [M - COOH - CH₃]⁺

103 Medium [C₇H₃O]⁺

77 Medium [C₆H₅]⁺

Note: The molecular ion peak is expected at m/z 176. Key fragmentation pathways would likely

involve the loss of the hydroxyl radical, the carboxylic acid group, and the methyl group from

the molecular ion.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are suitable for the analysis of solid organic compounds like

7-Methyl-1-benzofuran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 7-Methyl-1-benzofuran-2-carboxylic acid into a clean,

dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Instrument Setup and Data Acquisition:

The NMR spectra should be acquired on a 500 MHz spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.
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For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans

will be necessary. Typical parameters include a spectral width of 240 ppm, a relaxation

delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Data Processing:

Process the raw data by applying a Fourier transform.

Phase the spectra and perform a baseline correction.

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 7-Methyl-1-benzofuran-2-carboxylic acid directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup and Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of 7-Methyl-1-benzofuran-2-carboxylic acid in a suitable

volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1

mg/mL.

Instrument Setup and Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph inlet.

Use a standard electron ionization energy of 70 eV.

Acquire the mass spectrum over a mass range of m/z 50-500.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the observed spectrum with theoretical fragmentation patterns.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

organic compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (¹H & ¹³C) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

NMR Spectral Analysis IR Spectral Analysis MS Spectral Analysis

Structure Confirmation

Click to download full resolution via product page

A generalized workflow for the synthesis, purification, and spectroscopic characterization of an
organic compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 7-Methyl-1-benzofuran-2-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169774#spectroscopic-data-of-7-methyl-1-
benzofuran-2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b169774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

